1-Phenyl-1H-1,2,4-triazole
Overview
Description
Synthesis Analysis
The synthesis of 1-Phenyl-1H-1,2,4-triazole derivatives involves various chemical reactions, including the treatment of specific triazole precursors with sodium methoxide, leading to the formation of structurally complex compounds with diverse substituents. For example, the synthesis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol showcases the chemical adaptability of 1,2,4-triazole derivatives through multi-step reactions that introduce various functional groups (Xu Liang, 2009).
Molecular Structure Analysis
The molecular structure of 1-Phenyl-1H-1,2,4-triazole derivatives demonstrates interesting crystallographic characteristics, including flatness and dihedral angles, which indicate the spatial arrangements of the triazole ring relative to attached aryl rings. These structural features are crucial in determining the compound's physical and chemical properties. Crystal structure analyses provide insights into the compound's geometry, intermolecular interactions, and crystal packing, which are essential for understanding its behavior in different chemical contexts (Daniel Gonzaga et al., 2016).
Chemical Reactions and Properties
1-Phenyl-1H-1,2,4-triazole and its derivatives participate in various chemical reactions, including catalytic oxidation and transfer hydrogenation, demonstrating the compound's versatility in synthetic chemistry. The chemical properties, such as reactivity and catalytic efficiency, are influenced by the molecular structure and the presence of substituents, which can enhance or modify the compound's behavior in chemical reactions. These properties are explored in the context of organometallic chemistry and catalysis (Fariha Saleem et al., 2013).
Scientific Research Applications
Thermal Stability and Propellant Applications
- Thermal Stability Evaluation : 1,2,4-triazoles, with different chemical substituents, have been evaluated for their thermal stability. This assessment is crucial for their application in propellants and explosives for rocket fuels. The pulsed photoacoustic pyrolysis technique was used to analyze the thermal decomposition of these compounds, providing insights into their potential use in high-energy materials (Rao, Chaudhary, Kommu, & Sahoo, 2016).
Antimicrobial Applications
- Antimicrobial Studies : Certain 1,2,4-triazole derivatives have been synthesized and characterized for their antimicrobial properties. The introduction of alkyl, alkoxy, and halogen substituents into 1,2,4-triazoles has been found to enhance their pharmacological properties, demonstrating significant antimicrobial activity (Desabattina, 2014).
Material Science and Chemistry
- Crystal Structure Analysis : The synthesis and crystal structure of various 1,2,4-triazole derivatives have been extensively studied. These studies provide valuable information on the molecular structure and potential applications of these compounds in material science (Şahin et al., 2008).
Corrosion Inhibition
- Copper Corrosion Inhibition : 1-Phenyl-3-hydroxy-1,2,4-triazole has been investigated as a new green corrosion inhibitor for copper, showing promising results in protecting copper surfaces in various environments. This application is particularly relevant in the field of electronics and circuit board production (Li et al., 2014).
Catalysis
- Catalytic Applications : 1,2,4-Triazole derivatives have been utilized in the synthesis of organometallic complexes with applications in catalysis, such as oxidation and transfer hydrogenation processes. These studies contribute to the understanding of the role of 1,2,4-triazoles in catalytic systems (Saleem et al., 2013).
Safety And Hazards
Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed . Wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .
Future Directions
The synthesis and pharmacological activities recorded in the current literature for triazole derivatives indicate a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . The rapid and efficient synthesis of a phenyl-1H-1,2,3-triazole library enabled cost-effective biological testing of a range of novel non-steroidal anti-inflammatory drugs with potential for improved drug efficacy and toxicity profiles .
properties
IUPAC Name |
1-phenyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-7-9-6-10-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRLXLHYYDSTKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158603 | |
Record name | 1H-1,2,4-Triazole, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-1,2,4-triazole | |
CAS RN |
13423-60-4 | |
Record name | 1-Phenyl-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13423-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole, 1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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